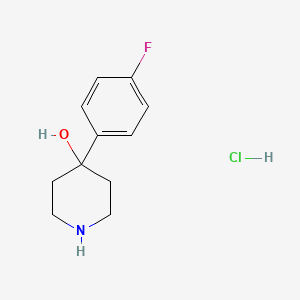

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride

Descripción general

Descripción

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride is a chemical compound with the molecular formula C11H15ClFNOThis compound is often used as an intermediate in the synthesis of other chemical compounds and has been the focus of research for its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride typically involves the reaction of 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol with hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-fluorophenyl)piperidin-4-ol Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines .

Aplicaciones Científicas De Investigación

Synthesis Pathways

The synthesis of 4-(4-fluorophenyl)piperidin-4-ol hydrochloride typically involves the following methods:

- Refluxing with Aryl Lithium Compounds : This method involves treating 1-benzyl-4-piperidone with aryl lithium compounds under nitrogen atmosphere, followed by hydrolysis to yield the desired piperidin-4-ol derivative .

- Hydrogenation Reactions : The compound can also be synthesized through debenzylation processes where intermediates are subjected to hydrogenation to produce the piperidin-4-ol form .

Antipsychotic and Neuroprotective Properties

One of the primary applications of this compound is in the development of antipsychotic medications. It serves as an intermediate in the synthesis of haloperidol, a well-known antipsychotic agent used to treat schizophrenia and acute psychosis . The compound's structural properties contribute to its efficacy in modulating neurotransmitter systems, particularly dopamine receptors.

Research on Androgen Receptor Regulation

Recent studies have identified this compound as a reagent in the discovery of AZD3514, an androgen receptor downregulator aimed at treating advanced prostate cancer . This highlights its potential role beyond traditional psychiatric uses, extending into oncology.

Study on Monoamine Transporters

A computational study explored the selectivity of various compounds, including derivatives of piperidine, on human monoamine transporters such as DAT (Dopamine Transporter), NET (Norepinephrine Transporter), and SERT (Serotonin Transporter). The findings indicated that modifications to the piperidine structure could enhance selectivity for specific transporters, suggesting a pathway for developing targeted antidepressants or stimulants .

Structure-Activity Relationship Studies

Research focusing on structure-activity relationships has demonstrated that variations in the fluorophenyl group significantly affect the biological activity of piperidine derivatives. This research is crucial for optimizing drug design and improving therapeutic outcomes in psychiatric disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antipsychotic Medications | Intermediate for haloperidol synthesis; modulates dopamine receptors |

| Cancer Treatment | Reagent for AZD3514, an androgen receptor downregulator |

| Neuropharmacology | Investigated for effects on monoamine transporters |

| Drug Design and Optimization | Structure-activity relationship studies for enhancing selectivity |

Mecanismo De Acción

The mechanism of action of 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been found to act as an androgen receptor down-regulator, which is useful in the treatment of advanced prostate cancer. Additionally, it may interact with other receptors and enzymes, leading to its neuroprotective and antipsychotic effects .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride include:

- 4-(4-chlorophenyl)piperidin-4-ol

- 4-(4-bromophenyl)piperidin-4-ol

- 4-(4-methylphenyl)piperidin-4-ol

Uniqueness

What sets this compound apart is its specific fluorine substitution on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable intermediate in drug synthesis and other applications .

Actividad Biológica

4-(4-Fluorophenyl)piperidin-4-ol hydrochloride is a compound of notable interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

This compound is a piperidine derivative characterized by the presence of a fluorine atom on the phenyl ring. Its molecular structure contributes to its interaction with biological targets, influencing its activity as a central nervous system (CNS) depressant and analgesic agent.

CNS Activity

Research indicates that this compound exhibits significant CNS activity. It has been shown to act as a psychotropic agent , with effects that include sedation and analgesia. In preclinical studies, the compound demonstrated efficacy in reducing pain responses in rodent models, suggesting potential applications in pain management therapies .

Antidepressant Effects

The compound's influence on monoamine transporters has been explored, particularly its interaction with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. Studies have indicated that it may inhibit SERT more effectively than other transporters, which could position it as a candidate for treating depression and anxiety disorders .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels in the brain. By inhibiting the reuptake of serotonin, it enhances serotonergic signaling, which is crucial for mood regulation.

Study 1: Analgesic Efficacy

A study conducted on rodent models assessed the analgesic properties of the compound. The findings revealed that administration led to a statistically significant reduction in pain scores compared to control groups. The dose-response relationship was established, indicating effective doses ranging from 5 mg/kg to 20 mg/kg.

| Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Study 2: Antidepressant Activity

In another study focusing on its antidepressant effects, researchers evaluated the compound's impact on behavior in forced swim tests. Results showed that higher doses significantly reduced immobility time, suggesting an antidepressant-like effect.

| Dose (mg/kg) | Immobility Time (seconds) |

|---|---|

| Control | 120 |

| 10 | 90 |

| 20 | 60 |

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits promising therapeutic effects, it also poses risks at higher concentrations. Studies have reported instances of sedation and respiratory depression in animal models at elevated doses, necessitating careful consideration during clinical development.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAMSNBDXDQRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374643 | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-30-4 | |

| Record name | 4-(4-fluorophenyl)piperidin-4-ol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3929-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.